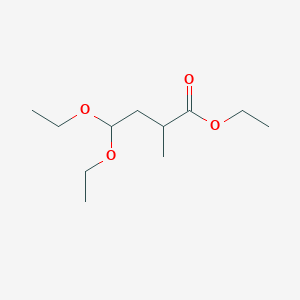

Ethyl 4,4-diethoxy-2-methylbutanoate

Description

Significance and Research Context of Ethyl 4,4-diethoxy-2-methylbutanoate

The primary significance of this compound lies in its utility as a synthetic building block. wipo.int In organic chemistry, such compounds are crucial for the modular assembly of complex target molecules. The acetal (B89532) group is stable under neutral or basic conditions, allowing chemists to perform reactions on the ester moiety without affecting the masked aldehyde. Subsequently, the aldehyde can be deprotected to participate in a wide range of chemical transformations, including condensations, reductive aminations, and Wittig reactions.

While specific, high-profile applications of this compound are not extensively reported in mainstream chemical literature, its structural motif is analogous to other important intermediates. For instance, the related compound Ethyl 2-cyano-4,4-diethoxybutyrate is a well-documented precursor in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for several active pharmaceutical ingredients. ambeed.comgoogle.com This suggests a research context for this compound within medicinal chemistry and drug discovery, where it can serve as a four-carbon synthon to introduce a specific arrangement of functional groups.

Historical Development and Early Synthetic Approaches to this compound

One plausible and early synthetic approach is the Michael Addition . This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. uomustansiriyah.edu.iq A potential route to this compound would involve the reaction of a methyl-containing nucleophile, such as the enolate derived from diethyl methylmalonate, with an acrylaldehyde precursor where the aldehyde is already protected as a diethyl acetal.

Another fundamental and likely early method involves the direct acetalization of the corresponding aldehyde. This pathway would start with Ethyl 2-methyl-4-oxobutanoate. The protection of the aldehyde group can be achieved by reacting it with triethyl orthoformate or an excess of ethanol (B145695) in the presence of an acid catalyst, a standard procedure in organic synthesis. prepchem.com This approach offers a straightforward way to prepare the target compound from a readily available keto-ester.

Table 2: Plausible Starting Materials for Synthesis

| Precursor Molecule | Synthetic Approach |

|---|---|

| Ethyl 2-methyl-4-oxobutanoate | Acetalization with ethanol/acid catalyst or triethyl orthoformate. prepchem.com |

| Diethyl methylmalonate & Acrylaldehyde diethyl acetal | Michael Addition. uomustansiriyah.edu.iqnii.ac.jp |

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is primarily centered on its application in synthetic organic chemistry. Its role is that of a specialized reagent rather than a central topic of investigation itself. The molecule's structure is designed for subsequent chemical elaboration.

The key research trajectory for a compound like this involves its incorporation into the synthesis of more complex, high-value molecules, such as natural products, agrochemicals, or pharmaceuticals. The synthetic utility can be broken down by its functional groups:

The Diethyl Acetal: This is the molecule's most significant feature for synthetic planning. Researchers can carry out multiple synthetic steps on other parts of the molecule and then, at a late stage, hydrolyze the acetal with aqueous acid to unmask the aldehyde. This aldehyde can then be used to form new carbon-carbon bonds or to introduce nitrogen-containing functional groups.

The Ethyl Ester: The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents. This provides a secondary site for modification.

The Chiral Center: The methyl group at the C2 position creates a stereocenter. While often prepared and used as a racemic mixture, enantioselective syntheses could provide access to chiral, non-racemic versions of the building block. Such chiral intermediates are highly sought after in the pharmaceutical industry for the synthesis of single-enantiomer drugs.

While there are no widespread, named reactions or total syntheses that famously feature this compound, its presence in the catalogs of chemical suppliers indicates its continued relevance and use in niche synthetic applications within academic and industrial research laboratories. bldpharm.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4-diethoxy-2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-5-13-10(14-6-2)8-9(4)11(12)15-7-3/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRDYXBGXJBMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C)C(=O)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4,4 Diethoxy 2 Methylbutanoate

Chemo- and Regioselective Synthetic Routes to Ethyl 4,4-diethoxy-2-methylbutanoate.

The construction of this compound requires a strategic approach to ensure the correct arrangement of functional groups. This involves a combination of esterification, acetal (B89532) formation, and carbon-carbon bond-forming reactions to build the butanoate backbone.

Esterification Reactions in the Synthesis of this compound.

The final step in the synthesis of this compound is often the esterification of the corresponding carboxylic acid, 4,4-diethoxy-2-methylbutanoic acid. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). masterorganicchemistry.com The equilibrium nature of the reaction necessitates strategies to drive it towards the product side. masterorganicchemistry.com

Commonly, a large excess of the alcohol (ethanol in this case) is used as the solvent to shift the equilibrium towards the formation of the ethyl ester. masterorganicchemistry.commasterorganicchemistry.com The removal of water as it is formed, for instance, by using a Dean-Stark apparatus, can also effectively drive the reaction to completion. masterorganicchemistry.com

Key aspects of Fischer esterification include:

Catalyst: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically employed. masterorganicchemistry.commasterorganicchemistry.com

Reaction Conditions: The reaction is generally carried out under reflux conditions. operachem.com

Work-up: After the reaction, the excess acid is neutralized, and the product is isolated through extraction and distillation.

While direct experimental data for the esterification of 4,4-diethoxy-2-methylbutanoic acid is not extensively published, analogous esterification of butanoic acid provides a relevant model.

Acetal Formation Strategies for the 4,4-Diethoxy Moiety in this compound.

The 4,4-diethoxy group in the target molecule is an acetal, which serves as a protecting group for a carbonyl functionality. This moiety is typically introduced by reacting a precursor containing an aldehyde group with two equivalents of ethanol in the presence of an acid catalyst. acs.org The precursor for this step would be ethyl 2-methyl-4-oxobutanoate.

The formation of acetals is a reversible reaction, and similar to esterification, an excess of the alcohol is often used to drive the equilibrium towards the product. libretexts.org The removal of water is also a critical factor for achieving high yields. libretexts.org A variety of acid catalysts can be used, including mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids. acs.orgnih.gov

A study on the acetalization of various aldehydes with methanol (B129727) in the presence of a catalytic amount of hydrochloric acid demonstrates the efficiency of this method. nih.gov The reactions proceeded smoothly at ambient temperature, yielding the corresponding acetals in excellent yields. nih.gov

Table 1: Acetalization of Various Aldehydes with Methanol Catalyzed by 0.1 mol % Hydrochloric Acid. nih.gov

| Entry | Aldehyde | Time (min) | Conversion (%) | Isolated Yield (%) |

| 1 | Benzaldehyde | 30 | >99 | 98 |

| 2 | 4-Methylbenzaldehyde | 30 | >99 | 98 |

| 3 | 4-Methoxybenzaldehyde | 30 | >99 | 99 |

| 4 | 4-Chlorobenzaldehyde | 30 | >99 | 99 |

| 5 | Cinnamaldehyde | 30 | >99 | 97 |

| 6 | Heptanal | 30 | >99 | 96 |

This data highlights the broad applicability and high efficiency of acid-catalyzed acetalization for creating the diethoxy functionality.

Alkylation and Carbonyl Chemistry in Butanoate Backbone Construction.

The construction of the 2-methylbutanoate backbone can be achieved through various established methods in carbonyl chemistry. One of the most versatile approaches is the malonic ester synthesis. libretexts.orgwikipedia.org This method allows for the conversion of an alkyl halide into a carboxylic acid with the chain extended by two carbon atoms. libretexts.org

In the context of synthesizing 4,4-diethoxy-2-methylbutanoate, a modified malonic ester synthesis could be envisioned. The synthesis would start with the alkylation of diethyl malonate. The enolate of diethyl malonate, formed by reaction with a base like sodium ethoxide, would be reacted with a suitable electrophile to introduce the C3 and C4 carbons with the protected aldehyde functionality. Subsequent methylation at the alpha-position, followed by hydrolysis and decarboxylation, would yield the desired 4,4-diethoxy-2-methylbutanoic acid, ready for esterification.

Another powerful tool for carbon-carbon bond formation is the Michael addition reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org For the synthesis of the target molecule, an enolate derived from a suitable precursor could be added to an α,β-unsaturated ester.

Catalytic Approaches in the Synthesis of this compound.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, higher yields, and milder reaction conditions.

Acid-Catalyzed Reactions for Acetal Formation.

As previously mentioned, the formation of the 4,4-diethoxy acetal is an acid-catalyzed process. A range of homogeneous and heterogeneous acid catalysts can be employed. Homogeneous catalysts like HCl and H₂SO₄ are effective but can be corrosive and difficult to separate from the reaction mixture. nih.gov

Heterogeneous acid catalysts, such as zeolites, montmorillonite (B579905) clays, and sulfonic ion-exchange resins, offer advantages in terms of ease of separation and reusability. researchgate.net For instance, various acidic catalysts have been tested for the synthesis of acetal from ethanol and acetaldehyde, with a sulfonic ion-exchange resin showing superior performance. researchgate.net The use of such solid acid catalysts can contribute to more environmentally friendly and economically viable synthetic processes.

The choice of catalyst can influence the reaction rate and selectivity. For example, in the acetalization of furfural (B47365) with ethylene (B1197577) glycol, p-toluenesulfonic acid provided a higher yield compared to more acidic catalysts that led to side reactions. rsc.org

Microwave-Assisted Synthesis Techniques.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. semanticscholar.orgresearchgate.net The application of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields. ijsdr.org

Both esterification and acetalization reactions have been shown to be amenable to microwave assistance. Microwave-assisted Fischer esterification has been successfully implemented, offering a green chemistry approach with reduced reaction times. semanticscholar.orged.govacs.org Similarly, the ketalization and acetalization of aldehydes and ketones can be rapidly achieved under microwave irradiation. researchgate.netrsc.orgresearchgate.net

A study on the synthesis of heptyl butanoate demonstrated that microwave irradiation led to higher conversion yields compared to conventional heating, particularly when moisture was present, as the microwave heating appeared to suppress the reverse reaction. mdpi.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Butyl Benzoate. ijsdr.org

| Method | Reaction Time |

| Conventional Heating | 45 minutes |

| Microwave Synthesis | 6 minutes |

This significant rate enhancement highlights the potential of microwave technology to improve the efficiency of the synthesis of this compound.

Photoredox Catalysis and Radical Mediated Approaches

Modern synthetic chemistry has increasingly embraced photoredox catalysis and radical-mediated reactions for their ability to form carbon-carbon bonds under mild conditions. These approaches utilize visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a variety of transformations.

While the direct application of photoredox catalysis for the synthesis of this compound is not extensively documented in dedicated studies, the principles of this methodology can be applied. A hypothetical approach could involve the radical-mediated coupling of an appropriate methylmalonate derivative with a radical precursor derived from a protected bromoacetaldehyde (B98955) equivalent. Generally, such reactions are facilitated by a photocatalyst, often an iridium or ruthenium complex, which becomes excited upon absorbing light from sources like blue LEDs. albany.edu This excited catalyst can then engage in electron transfer with the substrates to initiate the radical cascade. The mild reaction conditions are a significant advantage, often proceeding at room temperature and tolerating a wide range of functional groups.

Radical-mediated approaches, in general, offer alternative pathways that avoid the use of harsh organometallic reagents. However, controlling the stereochemistry in radical reactions can be challenging, often resulting in racemic or diastereomeric mixtures unless chiral catalysts or auxiliaries are employed.

Chiral Synthesis of Enantiopure this compound

The presence of a stereocenter at the C-2 position of this compound means it can exist as two distinct enantiomers. The synthesis of the single, enantiopure forms is crucial for applications where stereochemistry dictates biological activity or material properties.

Asymmetric induction is a powerful strategy to selectively form one enantiomer over the other. This is most commonly achieved by using a chiral auxiliary—a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

For the synthesis of this compound, a common strategy involves the diastereoselective alkylation of a chiral enolate. For instance, an achiral propanoate derivative can be attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. sigmaaldrich.comresearchgate.net Treatment of this adduct with a strong base like lithium diisopropylamide (LDA) generates a conformationally rigid chiral enolate. Subsequent alkylation with a methylating agent (e.g., methyl iodide) occurs preferentially from the less sterically hindered face, as dictated by the auxiliary, leading to a high degree of diastereoselectivity. prepchem.com After the desired stereocenter is set, the chiral auxiliary is cleaved and can often be recovered for reuse.

Different chiral auxiliaries can provide access to either the (R) or (S) enantiomer, depending on the auxiliary's own stereochemistry.

Table 1: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Typical Reagents for Attachment | Key Feature |

| Evans Oxazolidinones | Acyl chloride, Base | Forms a rigid enolate, providing excellent stereocontrol. wikipedia.org |

| Pseudoephedrine Amides | Propionyl chloride | Forms a stable lithium chelate that blocks one face of the enolate. researchgate.net |

| Camphorsultam | Acyl chloride | High diastereoselectivity due to steric hindrance from the sultam ring. wikipedia.org |

| (R)- or (S)-1-Phenylethylamine | Propionic acid, Coupling agents | Used for resolution or as a directing group. sigmaaldrich.com |

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a viable alternative when direct asymmetric synthesis is not practical.

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For esters, this is often achieved using enzymes. A lipase, for example, might selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the unreacted ester (the S-enantiomer) in high enantiomeric excess. The resulting acid and ester can then be separated.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. researchgate.net The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and elute separately. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. nih.gov This method provides high-purity enantiomers, although it can be more costly for large-scale separations.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild, environmentally friendly conditions. nih.gov For the synthesis of chiral esters, several enzymatic strategies are well-established. nih.gov

Asymmetric Reduction: A precursor molecule, ethyl 4,4-diethoxy-2-oxo-butanoate, could be subjected to asymmetric reduction using a ketoreductase (KRED) enzyme or a whole-cell biocatalyst like Saccharomyces cerevisiae (baker's yeast) or Lactobacillus kefir. tum.de These biocatalysts can deliver a hydride stereoselectively to the ketone, producing a chiral hydroxy ester. This intermediate would then need to be converted to the target methyl-substituted compound.

Enzymatic Transesterification/Esterification: Lipases are widely used for the synthesis of esters. nih.govresearchgate.net An enzymatic approach could involve the transesterification of a different ester of 4,4-diethoxy-2-methylbutanoic acid with ethanol, catalyzed by a lipase. If the starting acid is resolved, the esterification will proceed without affecting the stereocenter.

Whole-Cell Biotransformation: Microorganisms contain a vast array of enzymes that can perform complex transformations. tum.denih.gov A whole-cell system could potentially be engineered or selected to convert a simple starting material into enantiopure this compound through a multi-step intracellular pathway. For example, some organisms can asymmetrically reduce a carbon-carbon double bond of a precursor like ethyl 4,4-diethoxy-2-methyl-2-butenoate.

Table 2: Comparison of Chiral Synthesis Strategies

| Method | Description | Advantages | Disadvantages |

| Asymmetric Induction | Uses a chiral auxiliary to direct stereochemistry during bond formation. wikipedia.org | High stereoselectivity; predictable outcomes. | Requires additional steps for auxiliary attachment/removal. |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mix. researchgate.net | Can be highly effective with specific enzymes. | Maximum theoretical yield is 50%; requires efficient separation. |

| Chiral Chromatography | Physical separation of enantiomers on a chiral stationary phase. researchgate.net | High enantiomeric purity; applicable to many compounds. | Can be expensive and not easily scalable. |

| Biocatalytic Reduction | Enzymatic reduction of a prochiral ketone precursor. tum.de | High enantiomeric excess (ee); green reaction conditions. | Requires a specific keto-precursor; enzyme screening may be needed. |

Elucidation of Reaction Mechanisms and Reactivity of Ethyl 4,4 Diethoxy 2 Methylbutanoate

Mechanistic Pathways of Key Transformations Involving Ethyl 4,4-diethoxy-2-methylbutanoate

While specific transformations of this compound are not extensively documented in isolation, its structural analogue, ethyl 2-cyano-4,4-diethoxybutanoate, serves as a key intermediate in the synthesis of complex heterocyclic compounds, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial component in the manufacture of various active pharmaceutical ingredients. google.com A representative key transformation for such a structure involves the construction of a pyrimidine (B1678525) ring.

This process typically begins with the reaction of the butanoate derivative with formamidine (B1211174). The mechanistic pathway is initiated by a condensation reaction. The alpha-carbon, activated by the adjacent ester group, acts as a nucleophile, attacking the electrophilic carbon of formamidine. This is followed by an intramolecular cyclization, where a nitrogen atom from the formamidine moiety attacks the ester carbonyl carbon. Subsequent elimination of ethanol (B145695) and tautomerization leads to the formation of a substituted pyrimidin-4-ol. This heterocyclic core can then undergo further functionalization. This synthesis highlights how the compound can serve as a versatile building block, utilizing the reactivity of both the ester and the activated alpha-carbon to construct complex molecular architectures. google.com

Reactivity of the Acetal (B89532) Functional Group in this compound

The diethyl acetal at the C4 position functions as a protected aldehyde. Its reactivity is characterized by its stability under certain conditions and its susceptibility to cleavage or substitution under others.

The hydrolytic stability of the acetal functional group is highly dependent on pH. Acetals are generally stable in neutral and basic aqueous media but are readily hydrolyzed under acidic conditions. oakland.eduresearchgate.net The mechanism of acid-catalyzed hydrolysis involves the initial protonation of one of the acetal oxygen atoms by an acid. This protonation creates a good leaving group, ethanol, which departs to form a resonance-stabilized oxocarbenium ion. This cation is then attacked by water, a nucleophile present in the medium. A final deprotonation step yields the corresponding aldehyde and two molecules of ethanol. oakland.edu Studies on related acetal compounds have shown that hydrolysis can occur at pH values below 7, while the compound remains stable at a pH of 9. oakland.eduresearchgate.net

Transacetalization is another characteristic reaction of acetals, where the ethoxy groups are exchanged with other alkoxy groups from a different alcohol under acidic conditions. The mechanism is similar to hydrolysis, but the attacking nucleophile is an alcohol molecule instead of water.

| Condition | Stability/Reaction | Mechanism |

| Acidic (pH < 7) | Hydrolysis | Protonation, loss of alcohol to form oxocarbenium ion, nucleophilic attack by water. oakland.edu |

| Neutral (pH ≈ 7) | Generally Stable | Limited hydrolysis may occur over extended periods. oakland.eduresearchgate.net |

| Basic (pH > 7) | Stable | Lack of proton source prevents the formation of a good leaving group. oakland.eduresearchgate.net |

| Anhydrous Acid with R'OH | Transacetalization | Protonation, loss of ethanol, nucleophilic attack by another alcohol (R'OH). |

The acetal center can react with various nucleophiles when activated by a Lewis acid. nih.gov The Lewis acid, such as boron trifluoride etherate (BF₃•OEt₂), coordinates to one of the oxygen atoms of the acetal. nih.gov This coordination facilitates the cleavage of the carbon-oxygen bond, leading to the formation of an oxocarbenium ion, a potent electrophile. nih.gov This intermediate is then susceptible to attack by a range of weak to strong nucleophiles. nih.gov

The reaction of this electrophilic center with nucleophiles is a fundamental strategy for forming new carbon-carbon or carbon-heteroatom bonds. The nature of the nucleophile can significantly impact the reaction's stereoselectivity and mechanism, which can range from Sₙ1-like pathways with weak nucleophiles to Sₙ2-like pathways with stronger nucleophiles under specific conditions. nih.gov

| Reagent Type | Examples | Role in Reaction |

| Lewis Acid Activators | BF₃•OEt₂, Me₃SiOTf, TiCl₄ | Activate the acetal by coordinating to an oxygen atom, facilitating the formation of an oxocarbenium ion. nih.govnih.gov |

| Carbon Nucleophiles | Allylsilanes, Enol silanes, Silyl ketene (B1206846) acetals, Grignard reagents | Form new carbon-carbon bonds by attacking the electrophilic acetal carbon. nih.govnih.gov |

| Heteroatom Nucleophiles | Alcohols, Thiols | Can lead to transacetalization or formation of thioacetals. nih.gov |

Reactivity of the Ester and Alpha-Carbon Centers in this compound

The ethyl ester group and the adjacent alpha-carbon constitute another reactive site within the molecule, primarily through the formation of enolates.

The hydrogen atom on the carbon alpha to the ester carbonyl (the C2 position) is acidic and can be removed by a suitable base to form a nucleophilic enolate ion. masterorganicchemistry.com The negative charge of the resulting carbanion is stabilized by resonance, delocalizing onto the carbonyl oxygen atom. masterorganicchemistry.com While enolates of esters are generally more difficult to form than those of aldehydes or ketones, strong bases like lithium diisopropylamide (LDA) or sodium ethoxide (NaOEt) can effectively deprotonate the alpha-carbon. masterorganicchemistry.comlibretexts.org

Once formed, this enolate is a powerful nucleophile that can react with various electrophiles in alkylation or acylation reactions. For instance, the enolate can react with a primary alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.org This principle is the foundation of well-known synthetic methods like the malonic ester and acetoacetic ester syntheses, which use enolate alkylation to construct new molecular frameworks. libretexts.orglibretexts.org Similarly, the enolate can react with acylating agents like acid chlorides or anhydrides to introduce an acyl group.

| Reagent Type | Examples | Product of Reaction |

| Bases | Sodium ethoxide (NaOEt), Lithium diisopropylamide (LDA) | Forms a resonance-stabilized enolate at the alpha-carbon. libretexts.org |

| Alkylating Agents | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | An alkyl group is added to the alpha-carbon via an Sₙ2 reaction. libretexts.org |

| Acylating Agents | Acetyl chloride (CH₃COCl), Diethyl oxalate | An acyl group is added to the alpha-carbon, typically via nucleophilic acyl substitution. ut.ac.ir |

The ester functional group can undergo reduction to a primary alcohol. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form an intermediate aldehyde. The aldehyde is immediately reduced further by a second equivalent of hydride to yield the primary alcohol after an aqueous workup.

Biological reductions are also possible for related structures. For example, baker's yeast can reduce the carbonyl group of ethyl acetoacetate (B1235776) to the corresponding secondary alcohol, demonstrating a mild and often stereoselective method for carbonyl reduction. ethz.ch

Oxidation of the ester moiety is not a common transformation and generally requires harsh conditions that could affect other functional groups in the molecule. Such reactions are often not synthetically useful as they can lead to cleavage of the carbon chain.

| Transformation | Reagent(s) | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄), followed by H₂O workup | 4,4-Diethoxy-2-methylbutan-1-ol |

| Analagous Bioreduction | Baker's Yeast (Saccharomyces cerevisiae) | Can reduce carbonyls to hydroxyls, suggesting potential for related transformations. ethz.ch |

Radical Chemistry and Photochemical Reactions of this compound

The study of radical reactions would theoretically involve the homolytic cleavage of C-H or C-C bonds, potentially initiated by radical initiators or high temperatures. The presence of multiple ether linkages and ester functionalities suggests various potential sites for radical formation and subsequent reactions, such as hydrogen abstraction or β-scission. However, without experimental data, any description of these pathways would be purely speculative.

Similarly, the photochemical reactivity of this compound would depend on its absorption of ultraviolet or visible light. The ester carbonyl group could potentially undergo Norrish-type reactions upon photoexcitation. The acetal group might also exhibit photochemical reactivity. Again, a lack of specific studies on this compound prevents a detailed, evidence-based discussion of its photochemical behavior.

Due to the absence of direct research on the radical and photochemical reactions of this compound, no data tables with detailed research findings can be provided at this time. Further experimental investigation is required to characterize these aspects of its chemical behavior.

Strategic Applications of Ethyl 4,4 Diethoxy 2 Methylbutanoate in Complex Organic Synthesis

Ethyl 4,4-diethoxy-2-methylbutanoate as a Versatile Synthetic Intermediate

This compound is a valuable building block in organic synthesis due to its distinct functional groups, which allow for a variety of chemical transformations. The molecule incorporates a carboxylic ester, a diethyl acetal (B89532), and a methyl-substituted α-carbon, rendering it a versatile intermediate for constructing more complex molecular architectures.

The diethyl acetal serves as a protected form of an aldehyde. This protecting group is stable under neutral or basic conditions, allowing chemists to perform reactions on the ester moiety without affecting the latent aldehyde. The aldehyde can be unmasked when needed, typically under acidic conditions. The ethyl ester group is also highly functional; it can undergo hydrolysis to form a carboxylic acid, reduction to yield a primary alcohol, or participate in condensation reactions via its enolate. The presence of a methyl group at the α-position to the carbonyl influences the reactivity of enolate formation and subsequent alkylation or condensation reactions.

This strategic combination of functional groups makes the compound a key precursor in multi-step syntheses. For example, a related compound, ethyl 3-(2-allyloxyphenyl)-4,4-diethoxy-2-ethoxycarbonylbutanoate, is used to synthesize substituted tetrahydrofuran (B95107) derivatives, highlighting the utility of the 4,4-diethoxybutanoate core in building heterocyclic systems. prepchem.com

Contributions to the Total Synthesis of Natural Products and Pharmaceutical Scaffolds

The structural framework provided by alkyl 4,4-dialkoxybutanoates is significant in the synthesis of pharmaceutically active compounds. While direct application of this compound is part of specific synthetic routes, the closely related intermediate, ethyl 2-cyano-4,4-diethoxybutanoate, serves as a prominent example of this scaffold's importance. This cyano-substituted analogue is a key intermediate in the manufacture of several modern therapeutic agents. google.com

These active pharmaceutical ingredients (APIs) include Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory conditions. Notable examples synthesized from this structural family include:

Ruxolitinib

Tofacitinib

Baricitinib

Oclacitinib

Itacitinib

The synthesis of these complex molecules relies on the 4,4-diethoxybutanoate moiety as a foundational element to construct the required pyrrolo[2,3-d]pyrimidine core structure. google.com This underscores the strategic value of this compound and its derivatives as intermediates in the development and production of vital medicines.

Table 1: Pharmaceutical Ingredients Derived from the 4,4-Diethoxybutanoate Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Ruxolitinib | Janus Kinase (JAK) Inhibitor |

| Tofacitinib | Janus Kinase (JAK) Inhibitor |

| Baricitinib | Janus Kinase (JAK) Inhibitor |

| Oclacitinib | Janus Kinase (JAK) Inhibitor |

Transformations into Structurally Diverse Organic Compounds

The unique arrangement of functional groups in this compound allows for its conversion into a wide array of other molecules, including important heterocyclic and acyclic structures.

Lactones, particularly γ- (five-membered) and δ- (six-membered) lactones, are prevalent motifs in natural products and possess significant biological activity. nih.gov this compound is a suitable precursor for the synthesis of substituted γ-lactones.

The key transformation involves the deprotection of the diethyl acetal under acidic conditions to reveal the free aldehyde, forming ethyl 4-formyl-2-methylbutanoate. This intermediate can then be selectively reduced at the aldehyde position to a primary alcohol. The resulting γ-hydroxy ester can subsequently undergo intramolecular cyclization, or lactonization, often promoted by acid or heat, to yield a γ-lactone. The synthesis of 4-(2-allyloxyphenyl)-5-ethoxy-3-methyl-2-oxotetrahydrofuran from a related precursor demonstrates the successful application of this strategy to form complex heterocyclic systems. prepchem.com

General methods for lactone synthesis often involve the cyclization of hydroxy acids or esters, a pathway readily accessible from this compound. nih.govnih.govorganic-chemistry.org

The compound serves as a convenient precursor for molecules containing aldehyde or carboxylic acid functionalities.

Aldehyde Derivatives: The primary role of the diethyl acetal group is to mask an aldehyde. A straightforward hydrolysis reaction, typically catalyzed by a mild acid, efficiently converts the acetal back into the aldehyde. This provides a route to ethyl 4-formyl-2-methylbutanoate, a bifunctional compound possessing both an aldehyde and an ester, which can be used in subsequent synthetic steps.

Carboxylic Acid Derivatives: The ethyl ester functionality can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation converts this compound into 4,4-diethoxy-2-methylbutanoic acid. Furthermore, if both the acetal and the ester are hydrolyzed, the resulting molecule is 2-methyl-4-oxobutanoic acid. The ability to selectively unmask these functional groups makes the parent compound a valuable starting material for a range of dicarbonyl compounds and their derivatives. libretexts.org

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. acsgcipr.org

Despite the potential of this compound as a building block, its direct participation in well-established multi-component reactions is not widely documented in available literature. The latent aldehyde functionality, once deprotected, could theoretically serve as a carbonyl component in classic MCRs such as the Biginelli, Hantzsch, or Passerini reactions. nih.gov However, specific examples detailing the use of this compound as a starting material in such transformations are not prominently reported. The utility of this compound lies more in its role as a precursor that is modified in a stepwise fashion before its core structure is incorporated into a final, more complex molecule.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 3-(2-allyloxyphenyl)-4,4-diethoxy-2-ethoxycarbonylbutanoate |

| 4-(2-allyloxyphenyl)-5-ethoxy-3-methyl-2-oxotetrahydrofuran |

| Ethyl 2-cyano-4,4-diethoxybutanoate |

| Ruxolitinib |

| Tofacitinib |

| Baricitinib |

| Oclacitinib |

| Itacitinib |

| Bromoacetaldehyde (B98955) diethylacetal |

| Pyrrolo[2,3-d]pyrimidine |

| Ethyl 4-formyl-2-methylbutanoate |

| 4,4-diethoxy-2-methylbutanoic acid |

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 4,4 Diethoxy 2 Methylbutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, an unambiguous assignment of all atoms in ethyl 4,4-diethoxy-2-methylbutanoate can be achieved.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms, with protons closer to oxygen atoms expected to appear at a lower field (higher ppm).

Similarly, the ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical environments, such as attachment to oxygen or inclusion in a carbonyl group, significantly impact the carbon chemical shifts. libretexts.orgdocbrown.info Carbons in sp³-hybridized environments generally resonate between 0 and 90 ppm, while carbonyl carbons are typically found further downfield, in the range of 160 to 220 ppm. libretexts.orglibretexts.org

Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (ester) | ~1.25 | Triplet | 3H |

| OCH₂ (ester) | ~4.12 | Quartet | 2H |

| CH₃ (C2) | ~1.15 | Doublet | 3H |

| H2 | ~2.70 | Multiplet | 1H |

| H3 | ~1.95 | Multiplet | 2H |

| H4 | ~4.50 | Triplet | 1H |

| OCH₂ (acetal) | ~3.50 & ~3.60 | Multiplet | 4H |

Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~175 |

| C4 (acetal CH) | ~102 |

| OCH₂ (ester) | ~60 |

| OCH₂ (acetal) | ~61 |

| C2 | ~40 |

| C3 | ~35 |

| CH₃ (C2) | ~17 |

| CH₃ (ester) | ~14 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. libretexts.org For this compound, COSY would show correlations between:

The methyl protons and the methylene (B1212753) protons of the ethyl ester group.

The C2-methyl protons and the H2 proton.

The H2 proton and the H3 methylene protons.

The H3 methylene protons and the H4 methine proton.

The methyl and methylene protons of the two ethoxy groups of the acetal (B89532).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps direct one-bond correlations between protons and the carbons they are attached to. allfordrugs.com It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the proton signal at ~4.50 ppm (H4) would correlate with the carbon signal at ~102 ppm (C4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. Key HMBC correlations would include:

Correlation from the H2 proton and H3 protons to the ester carbonyl carbon (C1).

Correlations from the H4 proton to the carbons of the ethoxy groups.

Correlations from the protons of the ethyl ester's methylene group to the carbonyl carbon.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. In ESI-MS, this compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. Given the molecular formula C₁₁H₂₂O₄, the expected monoisotopic mass is 218.1518 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent ion at m/z 219.1591 (for [C₁₁H₂₃O₄]⁺) or m/z 241.1337 (for [C₁₁H₂₂O₄Na]⁺).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. jetir.orgjmaterenvironsci.com This technique is ideal for assessing the purity of volatile compounds like this compound and confirming its identity. The sample is first vaporized and separated on a GC column based on its boiling point and polarity. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The retention time from the GC provides one layer of identification, while the mass spectrum provides a molecular fingerprint. botanyjournals.com The mass spectrum obtained under electron ionization (EI) would show the molecular ion (M⁺) and a characteristic pattern of fragment ions resulting from the cleavage of weaker bonds.

Predicted Key Fragments in the EI-Mass Spectrum

| m/z | Predicted Fragment Structure | Notes |

|---|---|---|

| 218 | [C₁₁H₂₂O₄]⁺ | Molecular Ion (M⁺) |

| 173 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group from the ester |

| 103 | [CH(OCH₂CH₃)₂]⁺ | Acetal fragment, often a stable and prominent peak |

| 73 | [CH₂CH(OCH₂CH₃)]⁺ | Rearrangement and fragmentation product |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule and its fragments. For this compound (C₁₁H₂₂O₄), HRMS would be able to distinguish its exact mass (218.1518) from other ions with the same nominal mass but different elemental compositions, thus providing unequivocal confirmation of the molecular formula.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. For this compound, these techniques provide a characteristic spectral fingerprint corresponding to its ester, acetal, and alkyl moieties.

The IR spectrum is dominated by strong absorptions from polar bonds. The most prominent feature for an ester is the intense carbonyl (C=O) stretching vibration, which typically appears in the region of 1750-1735 cm⁻¹. spectroscopyonline.com Another key feature is the set of C-O stretching vibrations. Esters exhibit two distinct C-O stretches: the C-C-O stretch from the acyl side and the O-C-C stretch from the alcohol side, often found around 1200 cm⁻¹ and 1100 cm⁻¹, respectively. spectroscopyonline.com The acetal group contributes multiple strong C-O stretching bands in the 1150-1050 cm⁻¹ region, which may overlap with the ester C-O bands, creating a complex but characteristic pattern. rsc.org Aliphatic C-H stretching vibrations from the ethyl and methyl groups are expected just below 3000 cm⁻¹. rsc.org

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. While the polar C=O and C-O bonds that are strong in the IR spectrum produce weaker Raman signals, the non-polar C-C and C-H bonds of the alkyl backbone typically yield stronger Raman scattering. iaea.org This makes Raman spectroscopy particularly useful for analyzing the hydrocarbon structure of the molecule.

Together, IR and Raman spectra offer a comprehensive vibrational profile of this compound, allowing for unambiguous confirmation of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Ester | C=O Stretch | 1735 - 1750 | Very Strong | Medium |

| Ester | C-C-O Stretch (Acyl) | 1160 - 1210 | Strong | Medium-Weak |

| Ester | O-C-C Stretch (Alkyl) | 1030 - 1100 | Strong | Medium-Weak |

| Acetal | C-O-C Asymmetric/Symmetric Stretches | 1050 - 1150 | Strong, Multiple Bands | Medium |

| Alkyl (CH₃, CH₂, CH) | C-H Stretch | 2850 - 2990 | Medium-Strong | Strong |

| Alkyl (CH₃, CH₂) | C-H Bending | 1370 - 1470 | Medium | Medium |

Advanced Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially within complex mixtures. The choice of method depends on the sample matrix, required sensitivity, and analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds of moderate to low volatility. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. sielc.comsielc.com Method development would focus on optimizing the column, mobile phase, and detector to achieve adequate resolution and sensitivity.

A C18 stationary phase is a common starting point for separating moderately non-polar compounds. google.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com A gradient elution, starting with a higher water percentage and gradually increasing the organic solvent concentration, would likely be employed to ensure efficient elution and good peak shape.

Detection presents a challenge as the compound lacks a strong chromophore for UV-Vis detection at wavelengths above 220 nm. google.com While detection at low wavelengths (~206-210 nm) is possible, it is often non-selective and prone to interference. google.com Therefore, alternative detection methods such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate for quantitative analysis without derivatization.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column for good retention and efficiency. |

| Mobile Phase A | Water | The weak solvent in a reversed-phase system. |

| Mobile Phase B | Acetonitrile or Methanol | The strong organic solvent for eluting the analyte. sielc.com |

| Gradient | Start at 40% B, increase to 95% B over 15 min | Optimized to elute the compound with a sharp peak. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. google.com |

| Detector | UV @ 210 nm, RID, or ELSD | UV has low sensitivity/selectivity; RID/ELSD are universal detectors suitable for non-chromophoric analytes. |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |

Gas Chromatography (GC) with Specialized Detectors

Given its expected volatility, Gas Chromatography (GC) is an ideal technique for the analysis of this compound. It offers high resolution, speed, and sensitivity. notulaebotanicae.ro

The choice of capillary column is critical. A mid-polarity column, such as one with a cyanopropylphenyl or polyethylene (B3416737) glycol (WAX) stationary phase, would be suitable for retaining and separating this ester- and acetal-containing compound from other volatiles. For general-purpose screening, a low-polarity 5% phenyl-polysiloxane column could also be used.

For detection, a Flame Ionization Detector (FID) provides robust, linear, and sensitive quantification for nearly all organic compounds, making it a workhorse for routine analysis. researchgate.nets4science.at When unambiguous identification is required, coupling the GC to a Mass Spectrometer (MS) is the method of choice. GC-MS provides retention time data and a mass spectrum, which serves as a chemical fingerprint, allowing for confident identification through library matching and fragmentation pattern analysis. jmaterenvironsci.comresearchgate.net

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | DB-WAX or DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | WAX phase for polarity-based separation; 5ms for general boiling-point-based separation. |

| Carrier Gas | Helium or Hydrogen, 1.2 mL/min constant flow | Inert carrier gas. Hydrogen provides faster analysis. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for concentrated samples. Splitless mode for trace analysis. |

| Oven Program | 50 °C (2 min), ramp 10 °C/min to 240 °C (5 min) | Separates analytes based on boiling point and column interaction. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for robust quantification. scielo.brnih.gov MS for positive identification. amazonaws.com |

| FID Temperature | 280 °C | Prevents condensation of analytes in the detector. |

| MS Transfer Line | 260 °C | Maintains analyte in the gas phase entering the ion source. |

| MS Ion Source | 230 °C, Electron Impact (EI) at 70 eV | Standard conditions for generating reproducible fragmentation patterns. jmaterenvironsci.com |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For analyzing this compound in highly complex matrices, such as flavor profiles or environmental samples, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power compared to single-dimension GC. unito.itresearchgate.netwikipedia.org This technique couples two columns with different separation mechanisms (e.g., boiling point and polarity) via a modulator. chemistry-matters.comaocs.org

A typical GC×GC setup would involve a non-polar primary column (1st dimension) connected to a polar secondary column (2nd dimension). aocs.org All effluent from the first column is continuously trapped, focused, and re-injected onto the second column by the modulator. wikipedia.org This results in a highly structured two-dimensional chromatogram where compounds are separated across a 2D plane, significantly increasing peak capacity and resolving co-eluting interferences. chemistry-matters.com When paired with a fast-scanning detector like a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOF-MS becomes an exceptionally powerful tool for both targeted quantification and non-targeted screening of complex volatile samples. researchgate.netives-openscience.eu

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| 1st Dimension Column (¹D) | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Primary separation based on boiling point. aocs.org |

| 2nd Dimension Column (²D) | SolGel-WAX, 1.5 m x 0.1 mm ID, 0.1 µm film | Fast secondary separation based on polarity. aocs.org |

| Carrier Gas | Helium, 1.0 mL/min | Standard for GC×GC-MS systems. |

| Oven Program | 40 °C (1 min), ramp 5 °C/min to 250 °C (10 min) | Slower ramp rate to accommodate the comprehensive separation. |

| Modulator | Thermal (e.g., liquid N₂) or Flow Modulator | Traps and re-injects effluent from ¹D to ²D. Thermal modulators enhance sensitivity. chemistry-matters.com |

| Modulation Period | 4-6 seconds | Optimized to sample the ¹D peak multiple times without losing resolution. |

| Detector | TOF-MS | High acquisition speed is required to capture the very narrow peaks from the ²D column. chemistry-matters.com |

| Acquisition Rate | 100-200 spectra/sec | Necessary to accurately define the fast-eluting ²D peaks. |

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, thereby improving its suitability for a given analytical method. researchgate.netresearchgate.net For this compound, derivatization is not typically required for GC-FID or GC-MS analysis due to its inherent volatility. However, it can be a crucial strategy in specific scenarios. libretexts.org

One application is to enhance detectability in HPLC. As the native compound lacks a strong UV chromophore, a pre-column derivatization step could be employed to attach a UV-absorbing or fluorescent tag. This would involve a chemical reaction that targets one of the functional groups. A plausible, albeit multi-step, approach would be the hydrolysis of the ester and acetal groups to yield 2-methyl-4-oxobutanoic acid. The resulting carboxylic acid and aldehyde functionalities could then be reacted with a derivatizing agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) for the aldehyde and a fluorescent tag for the acid, enabling highly sensitive detection by HPLC-UV or HPLC-Fluorescence. researchgate.net

In GC analysis, derivatization is often used to improve the volatility and thermal stability of polar compounds containing active hydrogens (e.g., -OH, -COOH, -NH₂). libretexts.org While this is not directly applicable to the parent molecule, it is highly relevant for the analysis of its potential acidic or alcoholic precursors or degradation products in a reaction mixture. For instance, any unreacted carboxylic acid precursor could be converted to its more volatile trimethylsilyl (B98337) (TMS) or methyl ester (FAME) derivative for improved peak shape and quantification by GC. s4science.ataocs.orgresearchgate.net

| Analytical Goal | Target Analyte/Group | Derivatization Strategy | Reagent Example | Benefit |

|---|---|---|---|---|

| Enhance HPLC-UV Detection | Aldehyde (from hydrolysis) | Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | Introduces a strong chromophore for sensitive UV detection (~365 nm). researchgate.net |

| Enhance HPLC-Fluorescence Detection | Carboxylic Acid (from hydrolysis) | Esterification with Fluorescent Tag | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Adds a highly fluorescent group for trace-level detection. |

| Improve GC Peak Shape of Acid Precursor | Carboxylic Acid | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active proton with a non-polar TMS group, reducing tailing and improving volatility. researchgate.net |

| Improve GC Volatility of Acid Precursor | Carboxylic Acid | Esterification (Alkylation) | BF₃/Methanol or Diazomethane | Converts the non-volatile acid to a more volatile methyl ester. libretexts.org |

Theoretical and Computational Investigations of Ethyl 4,4 Diethoxy 2 Methylbutanoate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure.

Conformational Analysis and Potential Energy Surfaces.

Conformational analysis is essential for understanding the flexibility of Ethyl 4,4-diethoxy-2-methylbutanoate and identifying its most stable three-dimensional arrangements (conformers). By systematically rotating key single bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. researchgate.netrsc.org The minima on this surface correspond to stable conformers.

For example, in the analysis of similar molecules like ethyl methyl sulfone, relaxed PES scanning is performed by rotating a specific dihedral angle while minimizing the energy of all other coordinates. researchgate.net This process reveals the different stable gauche and anti conformers and the energy barriers between them. researchgate.net This type of analysis for this compound would identify the preferred orientations of the ethyl and diethoxy groups, which can influence its physical properties and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. youtube.comnumberanalytics.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. materialsciencejournal.org The spatial distribution of the HOMO and LUMO in this compound would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. While specific FMO data for the title compound is not available, the general principles of FMO theory are widely applied to organic molecules to understand their reaction mechanisms. nih.govimperial.ac.uk

Quantum Chemical Calculations for Reaction Energetics and Transition States.

Quantum chemical calculations are instrumental in studying the energetics of chemical reactions involving this compound. These methods can be used to calculate the energies of reactants, products, and, crucially, the transition states that connect them. mdpi.com This information allows for the determination of activation energies, which are critical for understanding reaction rates. researchgate.net

For instance, in the study of gas-phase elimination reactions of similar compounds, DFT methods have been employed to locate the transition state structures and calculate the activation energies. researchgate.net Such calculations can help to elucidate reaction mechanisms by comparing the energy profiles of different possible pathways. researchgate.net Applying these methods to reactions of this compound would provide valuable insights into its synthesis and degradation pathways.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions.

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions and charge distribution within a molecule. dergipark.org.tr It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis provides a detailed picture of electron density sharing between atoms and can quantify the stabilizing effects of hyperconjugation and other intramolecular interactions. researchgate.netwisc.edu

Interactive Data Table: Hypothetical NBO Analysis Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| O(lone pair) | C-C (antibonding) | 3.2 |

| C-H (bonding) | C-O (antibonding) | 1.8 |

| C-C (bonding) | C-O (antibonding) | 2.5 |

Molecular Dynamics Simulations and Computational Spectroscopy.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, molecular vibrations, and interactions with other molecules in a liquid or solution phase. nih.gov

Computational spectroscopy involves the use of quantum chemical methods to predict the spectroscopic properties of a molecule, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies and magnetic shielding tensors, computational methods can aid in the interpretation of experimental spectra and the structural characterization of this compound. For example, calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental data. researchgate.net

Retrosynthetic Strategies Applied to Ethyl 4,4 Diethoxy 2 Methylbutanoate and Its Derivatives

Principles of Retrosynthesis for Complex Acetals and Esters

The retrosynthetic analysis of a molecule containing both an acetal (B89532) and an ester functional group, such as Ethyl 4,4-diethoxy-2-methylbutanoate, is governed by the characteristic reactions of these groups. The primary goal is structural simplification by identifying the most reliable bond disconnections that correspond to high-yielding forward reactions. wikipedia.orge3s-conferences.org

For esters, the most common retrosynthetic disconnection is the cleavage of the acyl-oxygen bond (C-O). This approach is the reverse of the Fischer esterification, a reliable method for forming esters from a carboxylic acid (or its derivative) and an alcohol. youtube.comorganic-chemistry.org The analysis of an ester bond typically leads to an acyl cation synthon and an alkoxide anion synthon. youtube.com

Acetals are typically disconnected by cleaving the two C-O single bonds attached to the former carbonyl carbon. quizlet.comyoutube.com This process is the reverse of acetal formation, where an aldehyde or ketone reacts with two equivalents of an alcohol under acidic conditions. chemistrysteps.com Retrosynthetically, this reveals the original carbonyl compound and the alcohol components. quizlet.com The stability of acetals in basic conditions and their ready hydrolysis in acidic conditions are key considerations in planning a synthetic sequence. chemistrysteps.comresearchgate.net

When both functional groups are present, the strategy often involves disconnecting the ester first, as esterification is a robust and fundamental reaction. researchgate.net The acetal can be seen as a protected aldehyde, a concept that is frequently exploited in multi-step syntheses. chemistrysteps.com

Disconnection Approaches for the Butanoate Backbone

After considering the primary functional groups, the next step involves dissecting the carbon skeleton of the butanoate backbone. This is achieved through strategic carbon-carbon (C-C) bond disconnections. fiveable.me

C-C bond disconnections are a cornerstone of retrosynthetic analysis, allowing for the breakdown of complex carbon skeletons into simpler, manageable fragments. fiveable.me For this compound, two logical C-C disconnections can be proposed on the butanoate chain.

Disconnection at the alpha-carbon (Cα-Cβ or C2-C3 bond): This is a common strategy for molecules with functionality at the α-position. This disconnection corresponds to the forward reaction of alkylating an enolate. In this case, disconnecting the C2-C3 bond suggests a reaction between an enolate derived from a propanoate ester and a suitable electrophile for the remainder of the chain.

Disconnection at the gamma-carbon (Cβ-Cγ or C3-C4 bond): This disconnection is often considered when the structure resembles the product of a Michael addition. This approach would involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the target molecule, this suggests a disconnection leading to an α,β-unsaturated ester and a nucleophilic species.

Functional group disconnections are often the initial steps in simplifying a target molecule. fiveable.me

Ester Cleavage: The retrosynthetic cleavage of the ethyl ester in the target molecule is a primary disconnection. This C-O bond break simplifies the molecule into a carboxylic acid precursor and ethanol (B145695). This corresponds to the reverse of an esterification reaction. youtube.comresearchgate.net The resulting carboxylic acid is a more versatile intermediate for further synthetic planning.

Acetal Hydrolysis: The diethyl acetal group is retrosynthetically cleaved by breaking the two C4-O bonds. This is the reverse of acetal formation from an aldehyde and two equivalents of an alcohol. chemistrysteps.comfiveable.me This disconnection reveals a key precursor: a γ-formyl ester (an ester containing an aldehyde group at the gamma position). This simplifies the target by unmasking a reactive carbonyl group, which can then guide further C-C bond disconnections. researchgate.net

Identification of Key Synthons and Readily Available Precursors for this compound

Based on the disconnection approaches outlined above, we can identify the key synthons (idealized fragments) and their corresponding synthetic equivalents (real, available reagents). youtube.comamazonaws.com

| Disconnection Approach | Bond(s) Cleaved | Resulting Synthons | Synthetic Equivalents (Precursors) |

| Ester Cleavage | C(O)-OEt | Acyl cation (R-C+=O) and ethoxide anion (-OEt) | Ethyl 2-methyl-4,4-diethoxybutanoic acid (or its acyl chloride) and Ethanol |

| Acetal Hydrolysis | C4-OEt (x2) | Carbocation at C4 (R-C+H-R') and ethoxide anions (-OEt) | Ethyl 4-oxo-2-methylbutanoate and Ethanol |

| Cα-Cβ Disconnection | C2-C3 | Enolate synthon at C2 and an electrophilic synthon at C3 | Ethyl propanoate and a suitable bromoacetaldehyde (B98955) diethyl acetal |

| Cβ-Cγ Disconnection | C3-C4 | Nucleophilic synthon at C3 and an electrophilic synthon at C4 | A malonic ester derivative and 2,2-diethoxyethanal |

A highly logical retrosynthetic pathway begins with the ester and acetal disconnections, leading to the precursor Ethyl 4-oxo-2-methylbutanoate . A subsequent C-C bond disconnection of this intermediate via a Michael reaction approach reveals two simple starting materials: Ethyl crotonate and a formyl anion synthon (whose synthetic equivalent could be hydrogen cyanide, followed by reduction and hydrolysis).

Strategic Functional Group Interconversions (FGIs) in Retrosynthetic Analysis

In the context of this compound, an FGI could be strategically employed. For instance, after the initial ester and acetal disconnections to reveal the precursor 4-oxo-2-methylbutanoic acid , one might consider an FGI. The aldehyde group could be retrosynthetically derived from the oxidation of a primary alcohol. This FGI step (aldehyde ← primary alcohol) leads to a hydroxy acid precursor. This new target molecule might offer alternative and more efficient C-C disconnection possibilities, such as those based on lactone chemistry or other well-established reactions involving alcohols. researchgate.net

Another strategic FGI could involve the ester group. Retrosynthetically, an ester can be formed from a nitrile via hydrolysis and subsequent esterification. researchgate.net Therefore, one could envision a precursor containing a nitrile instead of an ester. This might be advantageous if, for example, a key C-C bond-forming reaction is more compatible with a nitrile than an ester.

Future Perspectives and Emerging Research Avenues for Ethyl 4,4 Diethoxy 2 Methylbutanoate

Development of Green Chemistry Approaches for Synthesis

The synthesis of Ethyl 4,4-diethoxy-2-methylbutanoate, like many chemical processes, is undergoing scrutiny through the lens of green chemistry, which aims to reduce environmental impact. mdpi.com Future research will prioritize the development of more sustainable synthetic methodologies, focusing on the core principles of waste prevention, atom economy, and the use of safer chemicals. nih.govwhiterose.ac.uk

Key areas of development include:

Sustainable Solvents and Catalysts: Traditional synthesis might rely on volatile organic solvents and strong mineral acids for esterification and acetal (B89532) formation. Green approaches advocate for replacing these with more benign alternatives. nih.gov Research is exploring the use of bio-based solvents, such as ethyl lactate, or even solvent-free conditions to minimize waste. researchgate.net Furthermore, heterogeneous solid acid catalysts or biocatalysts like immobilized lipases could replace corrosive and difficult-to-remove acid catalysts, simplifying purification and allowing for catalyst recycling. researchgate.netnih.gov

Energy Efficiency: The use of alternative energy sources like microwave irradiation is a promising avenue. nih.gov Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. For instance, the synthesis of butanoate esters has been shown to be more efficient under microwave irradiation, particularly when using a solid catalyst that can be selectively heated. mdpi.com

Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all starting materials into the final product. This involves favoring addition reactions and catalytic approaches over stoichiometric ones that generate significant waste. semanticscholar.org

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric mineral acids (e.g., H₂SO₄) | Reusable solid acids, biocatalysts (e.g., lipases) mdpi.comnih.gov |

| Solvent | Volatile organic compounds (e.g., Toluene, THF) | Bio-based solvents (e.g., Ethyl lactate), water, or solvent-free conditions nih.govresearchgate.net |

| Energy Source | Conventional thermal heating (oil bath) | Microwave irradiation, ultrasound nih.govmdpi.com |

| Waste Profile | High E-Factor (significant waste) | Low E-Factor (minimal waste), high atom economy semanticscholar.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant technological shift in chemical manufacturing. nih.govuc.pt This approach offers enhanced control over reaction parameters, improved safety, and easier scalability, making it highly suitable for the synthesis of intermediates like this compound. researchgate.netresearchgate.net

Future research in this area will focus on:

Development of Dedicated Flow Reactors: Designing modular flow setups that allow for the sequential synthesis of the target molecule. This could involve pumping starting materials through a heated reactor coil containing a packed-bed of a solid catalyst for esterification, followed by a second module for acetalization. uc.pt

Automated Optimization: Integrating flow reactors with automated systems that can systematically vary reaction parameters such as temperature, residence time, and reagent stoichiometry. soci.orgresearchgate.net These platforms, often guided by Design of Experiment (DoE) software, can rapidly identify the optimal conditions for yield and purity, significantly reducing development time. nih.govsoci.org

In-line Analysis and Purification: Coupling flow synthesis with real-time analytical techniques (e.g., FT-IR, LC-MS) allows for continuous monitoring of the reaction progress. researchgate.net Furthermore, the integration of in-line purification methods, such as scavenger resins or membrane-based separators, can lead to a fully automated "crude-to-pure" synthesis process, minimizing manual handling and potential for error. nih.gov

Advanced Catalysis for Selective Transformations

Catalysis is at the heart of modern, efficient chemical synthesis. For this compound, advanced catalysis offers avenues for both its stereoselective synthesis and its subsequent, precise chemical modifications.

Emerging catalytic research includes:

Enantioselective Synthesis: The methyl group at the C-2 position creates a chiral center. Future research will likely explore the use of chiral catalysts, such as N-heterocyclic carbenes (NHCs) or isothioureas, to achieve an enantioselective synthesis, producing a single enantiomer of the molecule. squarespace.com This is particularly important for pharmaceutical applications where stereochemistry is critical.

Catalytic Acetalization: Moving beyond traditional acid catalysis, research into milder and more selective methods for acetal formation is ongoing. Asymmetric acetalization using chiral catalysts can provide optically enriched products, which is a significant challenge in synthetic chemistry. researchgate.net

Selective Deprotection and Transformation: The diethoxyacetal group serves as a protecting group for an aldehyde functionality. Advanced catalytic systems could enable the selective hydrolysis of this acetal under very mild conditions, leaving the ester and other sensitive parts of a larger molecule intact. gla.ac.uk Conversely, catalysts could be developed to selectively transform the ester group (e.g., via transesterification or amidation) while preserving the acetal. Gold(I) catalysts, for example, have been shown to mediate novel transformations of esters under mild conditions. organic-chemistry.org The ability to control reaction selectivity based on catalyst choice is a key goal. cardiff.ac.ukazonano.com

Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. rjptonline.orgsynthiaonline.com For this compound, these computational tools offer several future possibilities.

Reaction Condition Optimization: ML models, trained on vast databases of chemical reactions like Reaxys, can predict the optimal set of conditions (catalyst, solvent, temperature, reagents) for a given transformation. nih.govnih.gov This data-driven approach can significantly accelerate the optimization of the synthesis of this compound, reducing the need for extensive trial-and-error experimentation. nih.gov

Retrosynthetic Pathway Design: AI-powered retrosynthesis tools can propose multiple synthetic routes to a target molecule starting from simple, commercially available precursors. asiaresearchnews.commdpi.com These algorithms can uncover novel and more efficient pathways that a human chemist might overlook, potentially lowering costs and improving sustainability. pharmafeatures.com

Predicting New Reactions: As AI models become more sophisticated, they may be able to predict entirely new transformations or applications for existing molecules. pharmafeatures.com By analyzing the structure of this compound, an AI could suggest potential reactions or identify it as a suitable building block for a novel class of compounds with desirable properties.

| Phase | AI/ML Application | Potential Impact |

|---|---|---|

| Design | Retrosynthesis algorithms propose novel synthetic routes. mdpi.com | Discovery of more efficient and cost-effective manufacturing processes. |

| Synthesis | Neural networks predict optimal reaction conditions (catalyst, solvent, temp). nih.gov | Reduced experimental effort, higher yields, and improved purity. |

| Application | Models predict potential biological activity or material properties. | Identification of new, high-value applications in specialized fields. |

Exploration of New Applications in Specialized Chemical Fields

While currently used as a research chemical, the true future value of this compound lies in its potential as a specialized chemical building block. frontierspecialtychemicals.comabcr.com Its structure, containing multiple functional groups, makes it a prime candidate for the synthesis of complex, high-value molecules.

The most promising emerging application is in medicinal chemistry . A structurally similar compound, ethyl 2-cyano-4,4-diethoxybutanoate, is a documented key intermediate for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.compatsnap.com This heterocyclic core is the central scaffold for a class of highly successful drugs known as Janus kinase (JAK) inhibitors, which includes tofacitinib, ruxolitinib, and baricitinib, used to treat autoimmune diseases and cancers. google.com

Future research will likely exploit this compound as a building block to create novel analogues of these important pharmaceutical agents. The methyl group at the 2-position, absent in the cyano-analogue, offers a handle for introducing stereochemistry and steric bulk, which can be used to: